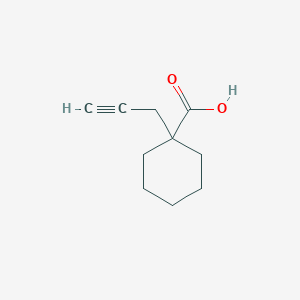

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid

Description

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid (CAS No. 72335-52-5) is a cyclohexane derivative featuring a carboxylic acid group and a propargyl (prop-2-yn-1-yl) substituent at the 1-position. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol and an exact mass of 166.0994 . This compound is utilized in biochemical, pharmaceutical, and industrial applications, including organic synthesis and intermediate production . The propargyl group confers reactivity for click chemistry or alkyne-based coupling reactions, making it valuable in drug discovery and materials science.

Properties

IUPAC Name |

1-prop-2-ynylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRMINYKFUISMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608898 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72335-52-5 | |

| Record name | 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation Using Propargyl Bromide

One of the most common and straightforward methods involves the alkylation of cyclohexanecarboxylic acid with propargyl bromide in the presence of a strong base such as sodium hydroxide. This reaction typically proceeds under phase-transfer catalysis conditions to enhance the nucleophilicity of the carboxylate anion and facilitate the substitution reaction.

Cyclohexanecarboxylic acid + Propargyl bromide + NaOH (base) → 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid

- Base: Sodium hydroxide or potassium hydroxide

- Solvent: Biphasic system (aqueous base and organic solvent)

- Catalyst: Phase-transfer catalyst (e.g., quaternary ammonium salts)

- Temperature: Ambient to moderate heating (25–60 °C)

- Reaction Time: Several hours to optimize yield

This method benefits from operational simplicity and relatively mild conditions, making it suitable for laboratory-scale synthesis. However, controlling side reactions such as over-alkylation or elimination requires careful optimization.

Mechanistic Insights

The reaction proceeds via nucleophilic substitution where the carboxylate ion attacks the electrophilic carbon of the propargyl bromide, displacing bromide and forming the desired alkylated product. The phase-transfer catalyst facilitates the transfer of the carboxylate ion into the organic phase where the alkylation occurs more efficiently.

Halogenation and Functional Group Transformations

An alternative synthetic route involves the halogenation of cyclohexanecarboxylic acid derivatives followed by substitution with propargyl nucleophiles.

Halogenation of Cyclohexanecarboxylic Acid Derivatives

Cyclohexanecarboxylic acid or its derivatives can be converted into acyl halides using halogenating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl)2. This step activates the carboxylic acid for further nucleophilic substitution.

- Halogenating agent: PCl3, PCl5, SOCl2, or COCl2

- Solvent: Anhydrous solvents like dichloromethane or chloroform

- Temperature: 0–50 °C

- Reaction Time: 1–3 hours

Subsequent Nucleophilic Substitution

The acyl halide intermediate can then be reacted with propargyl nucleophiles or organometallic reagents to introduce the prop-2-yn-1-yl group. This method allows for more controlled functionalization and can be adapted for complex derivatives.

Reduction and Other Transformations

Further chemical modifications such as reduction of the carboxylic acid to alcohols or oxidation to ketones can be performed depending on the desired derivative. Common reagents include lithium aluminum hydride for reduction and potassium permanganate or chromium trioxide for oxidation.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation with Propargyl Bromide + NaOH (PTC) | Propargyl bromide, NaOH, phase-transfer catalyst, biphasic solvent, 25–60 °C | Simple, mild conditions, scalable | Possible side reactions, requires catalyst optimization | 70–85 |

| Halogenation to Acyl Halide + Nucleophilic Substitution | PCl3/PCl5/SOCl2, anhydrous solvent, then propargyl nucleophile | High selectivity, adaptable to derivatives | Requires handling of corrosive reagents, multi-step | 65–80 |

| Direct Alkylation with Propyne (less common) | Propyne gas, base, controlled conditions | Direct use of alkyne, fewer steps | Handling gaseous reagents, lower control | Variable |

Research Findings and Notes

- The alkylation method using propargyl bromide under phase-transfer catalysis is the most documented and widely used due to its operational ease and good yields.

- Halogenation followed by nucleophilic substitution offers a versatile route for synthesizing various derivatives but involves more steps and harsher reagents.

- The compound’s alkyne moiety (prop-2-yn-1-yl group) is reactive and can participate in further synthetic transformations, making the preparation method choice critical for downstream applications.

- Recent patents and literature emphasize the importance of controlling reaction parameters such as temperature, solvent choice, and base concentration to optimize yield and purity.

- No significant enzymatic or biological preparation methods have been reported, indicating the synthesis is primarily chemical.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. For example, in catalytic reactions, the prop-2-yn-1-yl group can participate in electron transfer processes, forming reactive intermediates that facilitate the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid, differing primarily in substituents at the 1-position of the cyclohexane ring. Key comparisons include physicochemical properties, applications, and research findings.

Substituent-Based Comparison

Table 1: Key Properties of this compound and Analogues

Biological Activity

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid is a carboxylic acid characterized by a cyclohexane ring and a prop-2-yn-1-yl substituent. With the molecular formula C₁₃H₁₈O₂ and a molecular weight of 210.28 g/mol, this compound has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The structure of this compound features:

- A cyclohexane ring that contributes to its hydrophobic characteristics.

- A carboxyl group (-COOH) which is crucial for its acidic properties.

- An alkyne moiety that may facilitate unique interactions with biological targets.

Buffering Capacity

Research indicates that this compound acts as a non-ionic organic buffering agent , particularly in cell culture environments where maintaining pH is critical. This buffering capacity can influence enzyme activity and metabolic processes within cells, making it valuable in biochemical research and applications.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the functionalization of cyclohexane derivatives. The specific methods depend on the desired purity and yield of the final product.

Antimicrobial and Anticancer Properties

Recent investigations have explored the potential antimicrobial and anticancer activities of related compounds derived from this compound. For instance:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating that modifications to the cyclohexane structure can enhance biological activity.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Derivative A | Antimicrobial | 12.5 | |

| Derivative B | Anticancer | 86 |

While the exact mechanism of action for this compound is not fully understood, it is hypothesized to involve interactions at the molecular level with various biological targets such as receptors or enzymes. The propynyl group may play a crucial role in these interactions by facilitating covalent bonding .

Q & A

Q. What are the recommended synthetic routes for 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid?

The compound is synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in a dichloromethane (DCM)/dimethylformamide (DMF) solvent mixture (3:1 v/v) under ambient conditions for 16 hours. Post-reaction purification employs silica gel chromatography with ethyl acetate/hexane gradients (5–25% ethyl acetate) to isolate the product. This method ensures high yield (up to 89%) and purity .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation requires a multi-technique approach:

- ¹H/¹³C NMR spectroscopy identifies functional groups (e.g., carboxylic acid proton at δ 10–12 ppm, propargyl triple bond at δ 2.5–3.5 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₀H₁₂O₂: 164.0837).

- X-ray crystallography using SHELXL software provides definitive bond lengths and angles, with refinement parameters (R₁ < 0.05) ensuring accuracy .

Q. What analytical techniques assess purity and stability under varying conditions?

- HPLC with a C18 column (UV detection at 254 nm) monitors purity (>95%).

- Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition temperature >200°C).

- Accelerated stability studies (40°C/75% RH for 4 weeks) detect degradation products via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies arise from twinning, disorder, or poor data resolution. Solutions include:

- Re-examining data collection parameters (e.g., completeness >98%, I/σ > 20).

- Using SHELXL's TWIN and BASF commands to model twinning.

- Applying DFIX restraints for bond lengths/angles in disordered regions. Validation tools like PLATON check for missed symmetry or hydrogen bonding errors .

Q. How is biological activity assessed for derivatives of this compound?

- Structure-activity relationship (SAR) studies synthesize analogs (e.g., replacing propargyl with aryl groups) and test enzyme inhibition (IC₅₀ values via fluorescence assays).

- Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., cyclooxygenase).

- In vitro cytotoxicity is measured using MTT assays (MDCK cells, 72-hour exposure). Data is analyzed with nonlinear regression (GraphPad Prism) and statistical validation (p < 0.05) .

Q. What computational methods predict reactivity in propargyl-substituted cyclohexane systems?

- Frontier molecular orbital (FMO) theory calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Ab initio molecular dynamics (AIMD) simulates reaction pathways (e.g., alkyne-azide cycloaddition).

- Solvent effects are modeled using the SMD continuum solvation model to compare DMSO vs. aqueous reactivity .

Data Contradiction and Validation

Q. How are conflicting NMR and crystallographic data reconciled?

Discrepancies between solution-state (NMR) and solid-state (X-ray) structures often arise from conformational flexibility. Strategies include:

- Dynamic NMR to detect slow exchange between conformers.

- Single-crystal XRD at multiple temperatures (100–300 K) to capture lattice effects.

- DFT-optimized gas-phase vs. solvent-phase structures compared to experimental data .

Q. What methods validate the absence of toxicological hazards in novel derivatives?

- Ames test (OECD 471) screens for mutagenicity using Salmonella strains.

- In vitro skin irritation assays (EpiDerm™) assess compliance with GHS Category 2 thresholds.

- Ecotoxicity studies (Daphnia magna acute toxicity, OECD 202) ensure environmental safety .

Methodological Best Practices

Q. What precautions ensure reproducibility in coupling reactions involving this compound?

- Use freshly distilled DCM to avoid HCl contamination.

- Maintain stoichiometric control (1.4 equivalents of EDCI relative to carboxylic acid).

- Monitor reaction progress via TLC (Rf ~0.3 in 20% ethyl acetate/hexane) .

Q. How are chiral centers in derivatives resolved and characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.